molecular formula C13H18N2 B2509573 (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine CAS No. 2418595-99-8

(2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine

Cat. No. B2509573
CAS RN: 2418595-99-8
M. Wt: 202.301
InChI Key: VWYQMPOPLCLVIF-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine is a chemical compound that belongs to the class of psychoactive drugs known as selective serotonin reuptake inhibitors (SSRIs). This compound has been studied extensively for its potential therapeutic applications in various mental disorders.

Scientific Research Applications

Enantioselective Synthesis and Catalysis

  • Lewis Acid-Catalyzed Ring-Opening Reactions : A study by Lifchits and Charette (2008) discusses the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This method preserves enantiomeric purity and is significant for the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Biocatalytic Synthesis

  • Biocatalysis in Anti-thrombotic Agent Production : Hugentobler et al. (2016) explored biocatalytic routes for synthesizing key building blocks of the anti-thrombotic agent ticagrelor. The study achieved high enantiomeric excess using different biocatalysts (Hugentobler et al., 2016).

Methodologies in Organic Synthesis

  • Decarboxylation Methods : Hashimoto et al. (1986) introduced a novel decarboxylation method using 2-cyclohexen-1-one as a catalyst, providing an efficient way to produce optically active amino compounds, relevant to the study of cyclopropyl amines (Hashimoto et al., 1986).
  • Synthesis of Cyclopropyl Amines : Kadikova et al. (2015) demonstrated a method for synthesizing cyclopropyl amines through the reaction of enamines with Et3Al and CH2I2, yielding high efficiency and introducing a viable alternative to traditional cyclopropanation reagents (Kadikova et al., 2015).

Development of Pharmacologically Active Compounds

  • Discovery of RORγt Inverse Agonists : Duan et al. (2019) reported the discovery of a phenyl (3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists. The study identifies critical structural elements for achieving high selectivity, contributing to the development of selective, orally active compounds with potential pharmacological applications (Duan et al., 2019).

Medicinal Chemistry and Drug Development

  • Analgesic Compound Synthesis : Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, demonstrating significant analgesic potency. The study provides insights into the synthesis and potential applications of these compounds in medicinal chemistry (Epstein et al., 1981).

Neuroprotection and Neuropharmacology

  • Metabotropic Glutamate Receptors and Neuroprotection : Battaglia et al. (1998) explored the neuroprotective effects of activating metabotropic glutamate receptors using a selective agonist. This research is relevant to developing neuroprotective drugs and understanding excitotoxic neuronal death (Battaglia et al., 1998).

properties

IUPAC Name

(2S,3R)-1-cyclopropyl-2-phenylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-8-9-15(11-6-7-11)13(12)10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYQMPOPLCLVIF-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]([C@@H]1N)C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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